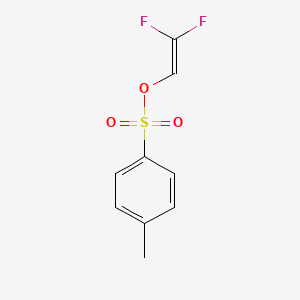

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoroethenyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLLPWMNXQYESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185739-14-4 | |

| Record name | 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, also known as 2,2-difluorovinyl tosylate, is a pivotal reagent in modern organic synthesis, particularly valued for its role as a precursor to the gem-difluoroalkene moiety. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis, an exploration of its reactivity, and its applications in synthetic chemistry, with a focus on its utility in cross-coupling reactions.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluoroalkene unit (C=CF₂) is a particularly noteworthy pharmacophore, often serving as a bioisostere for carbonyl groups, amides, and other functional groups. This substitution can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of novel therapeutic agents. This compound has emerged as a stable, versatile, and readily accessible electrophilic partner for the installation of this valuable motif. The tosylate group serves as an excellent leaving group, facilitating a variety of carbon-carbon bond-forming reactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 185739-14-4 | [1][2] |

| Molecular Formula | C₉H₈F₂O₃S | [3] |

| Molecular Weight | 234.22 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Purity | >98.0% (GC) is commercially available | [4] |

| Storage | Sealed in a dry environment at room temperature is recommended. | [3] |

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented, a highly plausible and efficient route can be extrapolated from the synthesis of its iodo-substituted analog, 2,2-difluoro-1-iodoethenyl tosylate. The proposed synthesis involves the elimination of HF from a trifluoroethyl precursor followed by the introduction of the tosylate group.

Proposed Synthetic Pathway

The synthesis is envisioned to proceed in two main steps from the readily available 2,2,2-trifluoroethanol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2,2-Trifluoroethyl 4-methylbenzene-1-sulfonate

-

To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of this compound

-

Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (2.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Slowly add a solution of 2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate (1.0 eq.) in anhydrous THF to the base solution at -78 °C.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC or GC-MS.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted and Representative Data)

Accurate characterization of this compound is crucial for confirming its identity and purity. While a complete set of spectra for this specific compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tosyl group, typically in the range of δ 7.3-7.9 ppm. The methyl group protons of the tosyl group will appear as a singlet around δ 2.4 ppm. The vinylic proton (=CH₂) will likely appear as a triplet or a more complex multiplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon of the tosyl group, and the two vinylic carbons. The carbon of the CF₂ group will exhibit a large one-bond C-F coupling constant, resulting in a triplet.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show a single resonance for the two equivalent fluorine atoms of the CF₂ group.

-

FTIR: The infrared spectrum will display characteristic absorption bands for the sulfonate group (S=O stretching around 1370 and 1180 cm⁻¹), C=C stretching of the vinyl group, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tosyl group.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its ability to act as an electrophilic source of the 2,2-difluorovinyl group in cross-coupling reactions. The tosylate is an excellent leaving group, making the vinylic carbon susceptible to nucleophilic attack by organometallic reagents.

Suzuki-Miyaura Cross-Coupling Reactions

A significant application of 2,2-difluorovinyl tosylate is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with arylboronic acids. This reaction provides a direct and efficient method for the synthesis of 1-aryl-2,2-difluoroalkenes[6][7].

Caption: Suzuki-Miyaura coupling of this compound.

This methodology is highly versatile, tolerating a wide range of functional groups on the arylboronic acid partner. The reaction typically proceeds under mild conditions with good to excellent yields, making it a valuable tool in the synthesis of complex molecules.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the tosylate, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the tosylate group.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst[8][9][10].

Handling and Safety

As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the gem-difluoroalkene moiety into organic molecules. Its stability, accessibility, and reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for its effective utilization in research and development.

References

- (2015).

- (2025).

- (2015).

- (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling.

- (2017). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles.

- (2021).

- (2025).

- (2025). 2,2-difluoroethyl 4-methylbenzene-1-sulfonate | CAS 135206-84-7. American Elements.

- (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. Organic Syntheses.

- (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- (2014).

- (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- (2007). Suzuki Coupling. Organic Chemistry Portal.

- (2025). (2,2-Difluoroethenyl)benzene | C8H6F2 | CID 587711. PubChem.

- (2011). Phenyldiazomethane. Organic Syntheses.

- (2025). Buy 2-Fluoroethyl 4-methylbenzenesulfonate from HANGZHOU TIANYE CHEMICALS CO., LTD. ECHEMI.

- (2025).

- (2025).

- (2025). 1-(2,2-Difluoroethenyl)-4-methylbenzene - Optional[FTIR] - Spectrum. SpectraBase.

- (2025).

- (2025).

- (2025).

- (2022). A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products. The University of Groningen research portal.

- (2025).

- (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- (2025).

- (2025). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.

- (2025). This compound 185739-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC). TCI Chemicals.

- (2025).

- (2025). Methyl benzenesulfonate(80-18-2) 13C NMR spectrum. Chemicalbook.

- (2025). 2-Methylbenzene-1-sulfonamide(88-19-7) 13C NMR spectrum. Chemicalbook.

- (2025). 2,2-Difluoroethanol - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- (2025). Fluorobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- (2025). 2-Methylbenzene-1-sulfonamide(88-19-7) 1H NMR spectrum. Chemicalbook.

- (2025). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- (2025). 2,2-difluoro-2-nitro-1-phenylethyl 4-bromobenzenesulfonate - Optional[1H NMR] - Spectrum. SpectraBase.

- (2025). 1-{[(2-Ethyl-3,3-difluoro-2-methylcyclopropylidene)methyl]sulfonyl}-4-methylbenzene - Optional[MS (GC)] - Spectrum. SpectraBase.

- (2025).

- (2021).

Sources

- 1. This compound | 185739-14-4 [chemicalbook.com]

- 2. This compound(185739-14-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound - CAS:185739-14-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Benzenesulfonic acid, methyl ester [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

The Synthetic Utility and Spectroscopic Characterization of 2,2-Difluorovinyl Tosylate: A Comprehensive Technical Guide

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorine-containing building blocks, 2,2-difluorovinyl tosylate has emerged as a versatile and highly reactive synthon. Its unique electronic properties and the presence of a good leaving group make it an invaluable precursor for the synthesis of a wide range of gem-difluoroalkenes and other complex fluorinated molecules.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of 2,2-difluorovinyl tosylate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Gem-Difluoroalkene Moiety

The gem-difluoroalkene functional group is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carbonyl group.[3][5][6] This substitution can enhance the metabolic stability of a drug candidate by preventing enzymatic reduction of a ketone or aldehyde, leading to improved pharmacokinetic profiles.[3] Furthermore, the introduction of a gem-difluoroalkene can modulate the electronic and conformational properties of a molecule, leading to enhanced biological activity.[5][6] 2,2-Difluorovinyl tosylate serves as a practical and efficient precursor for introducing this valuable moiety into a diverse range of molecular scaffolds.[2][7]

Synthesis of 2,2-Difluorovinyl Tosylate: A Step-by-Step Protocol and Mechanistic Insights

A common and effective method for the preparation of 2,2-difluorovinyl tosylate proceeds from the readily available starting material, 2,2,2-trifluoroethanol. The synthetic strategy involves the initial tosylation of the alcohol followed by a base-induced elimination.

Step 1: Tosylation of 2,2,2-Trifluoroethanol

The first step is the conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethyl tosylate. This is a standard procedure for converting an alcohol into a species with a better leaving group, the tosylate anion, which is resonance-stabilized.[8]

Experimental Protocol:

-

To a stirred solution of 2,2,2-trifluoroethanol (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically pyridine or triethylamine (1.2 equiv.), and cool the mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,2,2-trifluoroethyl tosylate.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent like DCM or THF is used to avoid any unwanted side reactions with the highly reactive tosyl chloride.

-

Base: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Reaction Mechanism:

The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The base then deprotonates the resulting oxonium ion to yield the final tosylate ester.[8][9]

Caption: Mechanism of 2,2,2-Trifluoroethanol Tosylation.

Step 2: Synthesis of 2,2-Difluoro-1-iodoethenyl Tosylate

A key intermediate in some synthetic routes is 2,2-difluoro-1-iodoethenyl tosylate, which can be prepared from 2,2,2-trifluoroethyl tosylate.[5][6][10]

Experimental Protocol: [10]

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 2,2,2-trifluoroethyl tosylate (1.0 equiv.) in dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of lithium diisopropylamide (LDA) (2.0 M in THF, 2.2 equiv.) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 30 minutes after the addition is complete.

-

Slowly add a solution of iodine (1.0 equiv.) in THF to the reaction mixture.

-

Allow the mixture to warm to room temperature over a period of 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2,2-difluoro-1-iodoethenyl tosylate as a light brown oil.[10]

Causality Behind Experimental Choices:

-

Strong, Non-nucleophilic Base: LDA is a strong, sterically hindered base, which is ideal for deprotonation without competing nucleophilic attack.

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium species and prevent side reactions.

-

Iodine Quench: The addition of iodine introduces the iodo group onto the vinyl anion intermediate.

Reaction Workflow:

Caption: Synthesis of 2,2-Difluoro-1-iodoethenyl Tosylate.

Characterization of 2,2-Difluorovinyl Tosylate Derivatives

Thorough characterization is crucial to confirm the identity and purity of the synthesized 2,2-difluorovinyl tosylate derivatives. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.

Expected Spectroscopic Data for 2,2-Difluoro-1-iodoethenyl p-toluenesulfonate: [10]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.84 | d | 8.4 | Ar-H |

| 7.41 | d | 8.4 | Ar-H | |

| 2.48 | s | - | -CH₃ | |

| ¹³C | 155.3 | dd | J = 303, 283 | =CF₂ |

| 147.0 | s | - | Ar-C (quat) | |

| 131.7 | s | - | Ar-C (quat) | |

| 130.2 | s | - | Ar-CH | |

| 129.1 | s | - | Ar-CH | |

| 57.9 | dd | J = 56, 25 | =CI- | |

| 21.9 | s | - | -CH₃ | |

| ¹⁹F | -79.45 | d | 30.1 | -CF |

| -94.82 | d | 30.1 | -CF |

Data Interpretation:

-

¹H NMR: The aromatic protons of the tosyl group typically appear as two doublets in the aromatic region. The methyl protons of the tosyl group resonate as a singlet around 2.4-2.5 ppm.

-

¹³C NMR: The carbon of the CF₂ group exhibits a large carbon-fluorine coupling, appearing as a doublet of doublets. The carbon attached to the iodine will also show coupling to the fluorine atoms.

-

¹⁹F NMR: The two non-equivalent fluorine atoms will appear as two doublets, coupling to each other.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,2-difluoro-1-iodoethenyl p-toluenesulfonate, the expected molecular ion peak would be at m/z 359.[10]

Synthetic Applications in Drug Discovery and Beyond

2,2-Difluorovinyl tosylate and its derivatives are powerful building blocks in organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications.

Cross-Coupling Reactions

These compounds readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form C-C bonds.[5][6][11] This allows for the efficient synthesis of a variety of 1,1-diaryl-2,2-difluoroethenes and other substituted gem-difluoroalkenes.[5][6]

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 2,2-difluoro-1-iodoethenyl tosylate.

Synthesis of Fluorinated Heterocycles

2,2-Difluorovinyl tosylate has been utilized in rhodium-catalyzed C-H activation/annulation reactions to construct various fluorinated heterocycles, which are prevalent scaffolds in medicinal chemistry.[4][12]

Conclusion

2,2-Difluorovinyl tosylate is a highly valuable and versatile reagent in modern organic synthesis. Its preparation from readily available starting materials and its diverse reactivity make it an essential tool for the introduction of the gem-difluoroalkene moiety into a wide array of organic molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in their efforts to design and synthesize novel fluorinated compounds with potential applications in drug discovery and materials science. The continued exploration of the chemistry of 2,2-difluorovinyl tosylate will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

-

He, Z., et al. (2017). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. Journal of the American Chemical Society, 139(9), 3537–3545. [Link]

-

Luo, Y., Gao, Y., & Dong, L. (2023). Manifold reactions utilizing 2,2‐difluorovinyl tosylates. Advanced Synthesis & Catalysis. [Link]

-

In, S., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1- iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diar. Beilstein Journal of Organic Chemistry, 9, 2444-2450. [Link]

-

In, S., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2444-2450. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

-

YouTube. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]

-

Dong, L., et al. (2020). Rhodium-Catalyzed Merging of 2-Arylquinazolinone and 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Monofluoroolefin Quinazolinone Derivatives. The Journal of Organic Chemistry, 85(7), 4875-4884. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Zhang, H., et al. (2011). Monofluorovinyl Tosylate: A Useful Building Block for the Synthesis of Terminal Vinyl Monofluorides via Suzuki-Miyaura Coupling. Organic Letters, 13(3), 560-563. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518. [Link]

-

Li, G., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Communications Chemistry, 4(1), 1-9. [Link]

-

Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]

-

S. In, et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein J. Org. Chem., 9, 2444-2450. [Link]

-

W. R. Dolbier Jr. (2009). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163. [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium-Catalyzed Merging of 2-Arylquinazolinone and 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Monofluoroolefin Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes [beilstein-journals.org]

- 7. Monofluorovinyl Tosylate: A Useful Building Block for the Synthesis of Terminal Vinyl Monofluorides via Suzuki-Miyaura Coupling [organic-chemistry.org]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

A Mechanistic Guide to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate: A Versatile Reagent in Modern Organic Synthesis

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated motifs highly sought after. Among the diverse array of fluorine-containing building blocks, 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate and its derivatives have emerged as powerful and versatile reagents. This technical guide provides an in-depth exploration of the synthesis, core mechanism of action, and practical applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity, providing field-proven insights and detailed experimental frameworks to empower its effective use in the laboratory.

Synthesis and Physicochemical Profile

The utility of any chemical tool begins with its accessibility. While this compound itself is commercially available, understanding the synthesis of its key derivatives is crucial for appreciating its reactivity. A prominent and highly useful analogue is 2,2-difluoro-1-iodoethenyl tosylate, which can be readily prepared from the commodity chemical 2,2,2-trifluoroethyl tosylate.

The synthesis proceeds via the in-situ generation of a difluorovinylidene intermediate. Treatment of 2,2,2-trifluoroethyl tosylate with a strong base, such as two equivalents of lithium diisopropylamide (LDA), at low temperatures induces elimination of both a proton and a fluoride ion. This highly reactive species is then immediately trapped with an electrophile, such as iodine, to furnish the desired 2,2-difluoro-1-iodoethenyl tosylate[1]. The choice of a strong, non-nucleophilic base like LDA is critical to favor the elimination pathway over a direct substitution on the starting material.

Physicochemical Data Summary

| Property | Value | Source |

| Chemical Formula | C9H8F2O3S | [2] |

| Molecular Weight | 234.22 g/mol | [2] |

| CAS Number | 185739-14-4 | [2][3] |

| Appearance | Varies (typically oil or solid) | - |

| Storage | Sealed in dry, Room Temperature | [2] |

Core Mechanism of Action: A Platform for Sequential Cross-Coupling

The primary mechanism of action for 2,2-difluoroethenyl tosylate derivatives is not as a biological agent, but as a uniquely versatile building block in palladium-catalyzed cross-coupling reactions. The presence of two distinct leaving groups on the vinyl scaffold—a halogen (like iodine) and a tosylate—allows for a programmed, sequential introduction of different molecular fragments. This dual reactivity is the cornerstone of its utility.

The process is best exemplified by the synthesis of unsymmetrical 1,1-diaryl-2,2-difluoroethenes using 2,2-difluoro-1-iodoethenyl tosylate[1][4]. The reaction proceeds in two distinct, controlled stages:

-

First Coupling (Iodide Displacement): The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-tosylate bond. This differential reactivity is the key to the sequential nature of the process. In the presence of a suitable Pd catalyst (e.g., Pd(OAc)2), a base (e.g., Na2CO3), and the first boronic acid, a Suzuki-Miyaura coupling occurs selectively at the iodo-position. The tosylate group remains untouched under these conditions, yielding a 2,2-difluoro-1-arylethenyl tosylate intermediate[1].

-

Second Coupling (Tosylate Displacement): Once the first aryl group is installed, the reaction conditions can be modified (or simply prolonged with excess boronic acid) to engage the tosylate group. The tosylate, an excellent leaving group, is displaced in a second Suzuki-Miyaura coupling reaction to install the second aryl group, completing the synthesis of the 1,1-diaryl-2,2-difluoroethene[1][4].

This sequential mechanism provides a powerful and straightforward procedure for creating both symmetrical and unsymmetrical diaryl motifs, using the less toxic and readily available boronic acids as coupling partners[1][4].

Diagram: Sequential Palladium-Catalyzed Cross-Coupling Pathway

Caption: Sequential Suzuki-Miyaura coupling using 2,2-difluoro-1-iodoethenyl tosylate.

Alternative Mechanistic Considerations: Covalent Modification

While the predominant application of this scaffold is in synthesis, it is worth considering the reactivity of the fluorovinyl moiety in a biological context. The electron-withdrawing fluorine atoms render the double bond electron-deficient, making it susceptible to attack by nucleophiles. This reactivity profile is the basis for the mechanism of action of other classes of fluorovinyl compounds, such as β-fluorovinylsulfonamides (FVS), which are known to act as covalent protein modifiers[5].

FVS compounds react irreversibly with nucleophilic cysteine residues in proteins to form stable vinyl sulfide adducts[5]. They can also engage with lysine residues to form reversible enamine adducts. This capacity for covalent targeting has been leveraged to develop selective ligands for kinases like RSK2 and BTK[5]. Similarly, fluorovinylsulfones have been developed as potent covalent reversible inhibitors of cysteine proteases[6].

Although 2,2-difluoroethenyl tosylate itself is not primarily documented as a covalent inhibitor, its inherent electrophilicity suggests a potential for reacting with biological nucleophiles. The tosylate is an exceptional leaving group, and its departure following a nucleophilic attack on the double bond could lead to a stable covalent adduct. This remains a speculative but mechanistically plausible pathway that could be explored in the design of novel covalent probes or inhibitors.

Diagram: Hypothetical Covalent Modification Pathway

Caption: Plausible mechanism for covalent protein modification by a difluoroethenyl sulfonate.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1-arylethenyl Tosylate (Mono-coupling)

This protocol is adapted from the methodology for the selective mono-coupling of 2,2-difluoro-1-iodoethenyl tosylate with an arylboronic acid[1][4].

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,2-difluoro-1-iodoethenyl tosylate (1.0 eq).

-

Reagent Addition: Add the desired arylboronic acid (1.1-1.5 eq), Sodium Carbonate (Na2CO3, 2.0 eq), and Palladium(II) Acetate (Pd(OAc)2, 0.05 eq).

-

Solvent: Add a suitable solvent, such as methanol (MeOH), to the flask.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-tosylate is consumed. Typical reaction times are 12-24 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,2-difluoro-1-arylethenyl tosylate.

Causality Note: The use of a mild base like Na2CO3 and a relatively low catalyst loading at room temperature ensures high selectivity for the more reactive C-I bond, leaving the C-OTs bond intact for subsequent functionalization[1].

Workflow: General Protocol for Mono-Coupling

Caption: Step-by-step workflow for the selective mono-arylation reaction.

Conclusion

This compound and its halogenated derivatives are not merely chemical curiosities but are highly enabling synthetic intermediates. Their core mechanism of action is centered on a programmed, sequential palladium-catalyzed cross-coupling, which allows for the efficient and controlled construction of complex gem-difluoroalkene structures. This guide has illuminated the synthetic origins, the nuanced mechanistic control that governs its reactivity, and the practical steps for its application. While its potential as a covalent modifier presents an intriguing area for future exploration, its current, field-proven value lies in empowering chemists to build complex molecular architectures, thereby accelerating innovation in drug discovery and materials science.

References

Sources

- 1. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:185739-14-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 185739-14-4 [chemicalbook.com]

- 4. BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate and its Analogs

Note to the Reader: This guide is intended to provide a comprehensive overview of the spectroscopic characterization of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide will utilize a combination of data from closely related analogs and predictive analysis to illustrate the principles and methodologies. Specifically, we will refer to data for 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate where appropriate to provide a practical and educational framework for researchers, scientists, and drug development professionals.

Introduction

The study of organofluorine compounds has gained significant traction in medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the biological activity, metabolic stability, and physicochemical properties of molecules. This compound is a potentially valuable building block in organic synthesis, combining the reactivity of a vinyl sulfonate with the electronic effects of geminal fluorine atoms. A thorough understanding of its structure and purity, as determined by spectroscopic methods, is paramount for its effective application. This guide provides an in-depth analysis of the expected spectroscopic data for this class of compounds.

Molecular Structure and Spectroscopic Overview

The core structure of this compound consists of a tosyl group attached to a 2,2-difluorovinyl ether. The spectroscopic analysis will focus on elucidating the key structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the target molecule and its analogs, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving complex spin systems.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) is typically applied.

-

¹⁹F NMR: Acquire the spectrum with a spectral width of ~200 ppm, a relaxation delay of 1-2 seconds, and 32-64 scans. An external reference such as CFCl₃ or a sealed capillary containing a known standard can be used.

-

Caption: Experimental workflow for NMR data acquisition.

¹H NMR Spectroscopy: Data and Interpretation

Expected Data:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

| Aromatic-H (ortho to SO₃) | ~7.8 | Doublet | J ≈ 8.0 | 2H |

| Aromatic-H (meta to SO₃) | ~7.3 | Doublet | J ≈ 8.0 | 2H |

| Vinyl-H | ~6.5 - 7.5 | Doublet of Triplets | ³J(H,F)trans, ³J(H,F)cis, ²J(H,H) if applicable | 1H |

| Methyl-H | ~2.4 | Singlet | - | 3H |

Interpretation:

-

The aromatic protons of the tosyl group are expected to appear as two distinct doublets in the downfield region (7.3-7.8 ppm) due to the electron-withdrawing nature of the sulfonate group. The protons ortho to the sulfonate will be more deshielded.

-

The vinyl proton is expected to show complex splitting due to coupling with the two fluorine atoms on the adjacent carbon. The magnitude of the geminal and vicinal H-F coupling constants will be crucial for confirming the structure.

-

The methyl protons of the tosyl group will appear as a sharp singlet at around 2.4 ppm.

¹³C NMR Spectroscopy: Data and Interpretation

Expected Data:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity (in ¹³C{¹H} with F coupling) |

| C=CF₂ | ~140 - 150 | Triplet (¹J(C,F)) |

| CH=C | ~110 - 120 | Doublet of Triplets (²J(C,F)) |

| Aromatic C-SO₃ | ~145 | Singlet |

| Aromatic C-CH₃ | ~135 | Singlet |

| Aromatic CH (ortho to SO₃) | ~130 | Singlet |

| Aromatic CH (meta to SO₃) | ~128 | Singlet |

| Methyl C | ~21 | Singlet |

Interpretation:

-

The most informative signals will be from the vinyl carbons. The carbon bearing the two fluorine atoms (C =CF₂) will appear as a triplet due to one-bond coupling to two fluorine atoms.

-

The other vinyl carbon (CH =C) will exhibit a more complex splitting pattern (likely a doublet of triplets) due to two-bond couplings to the fluorine atoms.

-

The aromatic carbons will appear in the typical region of 120-150 ppm.

¹⁹F NMR Spectroscopy: Data and Interpretation

Expected Data:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CF₂ | -80 to -120 | Doublet | ³J(F,H) |

Interpretation:

-

A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a doublet by the vinyl proton.

-

The chemical shift of the fluorine signal is highly sensitive to the electronic environment.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonates, often yielding a prominent molecular ion or a protonated/sodiated adduct. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode. For sulfonates, positive ion mode is likely to show [M+Na]⁺ or [M+H]⁺.

-

Perform MS/MS fragmentation on the parent ion to aid in structural elucidation.

-

Caption: Experimental workflow for mass spectrometry data acquisition.

Mass Spectrometry: Data and Interpretation

Expected Data:

-

Molecular Formula: C₉H₈F₂O₃S

-

Molecular Weight: 234.22 g/mol

-

HRMS (ESI+): Expected m/z for [M+Na]⁺ = 257.0001

Expected Fragmentation Pattern:

The primary fragmentation is expected to involve the cleavage of the S-O bond, leading to the formation of the stable tosyl cation and the vinyl ether radical.

-

m/z 155: Tropylium ion derived from the tosyl group.

-

m/z 91: Tolyl cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound and its analogs. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, coupled with high-resolution mass spectrometry, allows for an unambiguous assignment of the molecular structure. The principles and protocols described herein are broadly applicable to the characterization of novel organofluorine compounds, which are of increasing importance in the field of drug discovery and development.

References

-

General NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.

-

URL: [Link]

-

Fluorine NMR Spectroscopy

- Title: Guide to Fluorine NMR for Organic Chemists

- Source: Thrasher, J. S. (2006). Guide to fluorine NMR for organic chemists. John Wiley & Sons.

-

URL: [Link]

-

Mass Spectrometry

- Title: Interpret

- Source: McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

-

URL: [Link]

-

Synthesis of a Related Analog

- Title: 2,2,2-Trifluoroethyl 4-methylbenzenesulfon

- Source: ResearchG

-

URL: [Link]

An In-Depth Technical Guide to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate: Stability, Handling, and Synthetic Applications

Introduction: A Versatile Reagent for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to modulate their physicochemical and pharmacological properties. The difluoromethyl and difluoroethenyl moieties, in particular, have garnered significant attention as bioisosteres for carbonyl groups and for their ability to enhance metabolic stability and binding affinity.[1] 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, also known as 2,2-difluorovinyl tosylate, has emerged as a key reagent in this context. Its unique chemical architecture, featuring a reactive difluoroethenyl group attached to a tosylate leaving group, renders it a powerful electrophile for the introduction of the difluoroethenyl functionality into a diverse range of organic molecules. This guide provides a comprehensive overview of the stability, handling, and synthetic utility of this important building block for researchers, scientists, and drug development professionals.

Stability Profile: Understanding the Reactivity of a Potent Electrophile

The stability of this compound is a critical consideration for its storage and effective use in synthesis. As a sulfonate ester, its reactivity is primarily dictated by the electrophilic nature of the sulfur atom and the carbon atom of the vinyl group.

Hydrolytic Stability: The presence of the electron-withdrawing fluorine atoms on the vinyl group significantly influences the hydrolytic stability of 2,2-difluoroethenyl tosylate. Vinyl sulfonates are known to be susceptible to hydrolysis, particularly under basic conditions.[4] The hydrolysis rate is generally faster than that of their saturated counterparts due to the activation of the double bond. While quantitative hydrolysis rate constants for this specific compound are not published, it is prudent to assume it is sensitive to moisture and aqueous basic conditions. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate than under basic conditions.

Compatibility with Reagents: this compound is a potent electrophile and will react with a wide range of nucleophiles. It is incompatible with strong bases, strong acids, and strong oxidizing agents. Care should be taken to ensure that reaction solvents and other reagents are anhydrous and free from nucleophilic impurities.

Summary of Stability Data

| Condition | Stability | Notes |

| Thermal | Moderate | Avoid prolonged heating at high temperatures to prevent decomposition. |

| Aqueous Acid | Limited | Susceptible to hydrolysis, especially with heating. |

| Aqueous Base | Low | Rapidly hydrolyzes. Avoid contact with aqueous bases. |

| Nucleophiles | Reactive | Readily undergoes nucleophilic substitution/addition. |

| Air/Moisture | Sensitive | Should be handled under an inert atmosphere and stored in a desiccated environment. |

Safe Handling and Storage: A Protocol for a Self-Validating System

Given its reactivity, the safe handling and storage of this compound are paramount to ensure both user safety and reagent integrity. The following protocols are based on best practices for handling reactive sulfonate esters.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Body Protection: A lab coat should be worn at all times.

Engineering Controls:

-

All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

Storage:

-

Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

For long-term storage, refrigeration (2-8 °C) is recommended.

Spill and Disposal:

-

In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Applications: A Gateway to Difluoroethenylated Compounds

The primary synthetic utility of this compound lies in its application as a difluoroethenylating agent, most notably in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Experimental Protocol

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This self-validating system includes checks and justifications for each step.

Objective: To synthesize a 1,1-difluoro-2-aryl-ethene derivative via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Methanol (anhydrous)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

Experimental Workflow Diagram:

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%) and sodium carbonate (2.0 equivalents).

-

Causality: Palladium(II) acetate serves as the catalyst precursor, which is reduced in situ to the active Pd(0) species. Sodium carbonate is the base required for the transmetalation step of the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This can be achieved by evacuating and backfilling the flask with the inert gas three times.

-

Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. An inert atmosphere is crucial for maintaining catalytic activity.

-

-

Solvent Addition: Add anhydrous methanol via a syringe.

-

Causality: Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reagents and the base. The use of an anhydrous solvent is important to prevent hydrolysis of the tosylate and the boronic acid.

-

-

Reagent Addition: To the stirred suspension, add the arylboronic acid (2.0 equivalents) followed by this compound (1.0 equivalent).

-

Causality: The order of addition is generally not critical, but adding the limiting reagent last can sometimes be beneficial.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Causality: The reaction is typically allowed to proceed to completion overnight. Monitoring ensures that the starting material has been consumed before proceeding to the work-up.

-

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers and wash with brine.

-

Causality: Quenching with water removes the inorganic salts. Extraction with a water-immiscible organic solvent separates the product from the aqueous phase. Washing with brine helps to remove any remaining water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: Anhydrous magnesium sulfate is a drying agent that removes residual water. Filtration removes the drying agent, and concentration removes the solvent to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Causality: Column chromatography separates the desired product from any unreacted starting materials, byproducts, and catalyst residues.

-

Reaction Mechanism Diagram:

Sources

- 1. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2-Difluoroethenyl 4-Methylbenzene-1-sulfonate (CAS Number: 185739-14-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, registered under CAS number 185739-14-4, is a specialized organic reagent that has garnered significant interest in synthetic chemistry. Also known by its synonyms, 2,2-Difluorovinyl Tosylate and 2,2-Difluoroethenyl 4-methylbenzenesulfonate, this compound serves as a valuable precursor for the introduction of the gem-difluorovinyl functional group into a wide array of molecular architectures. The presence of the difluoromethylene unit can profoundly influence the physicochemical and biological properties of a molecule, making this reagent a key tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications, with a focus on its utility in the synthesis of novel compounds.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 185739-14-4 | [1][2] |

| Molecular Formula | C₉H₈F₂O₃S | [1] |

| Molecular Weight | 234.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 267.2 ± 40.0 °C (Predicted) | [1] |

| Density | 1.340 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Store at room temperature, sealed in a dry environment. | [1][2] |

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq), to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the difluorovinyl group and an organoboron compound, typically an aryl or vinyl boronic acid.[3][4]

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is a well-established process that proceeds through several key steps:

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with this compound.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-oxygen bond of the tosylate, forming a palladium(II) intermediate.[5][6]

-

Transmetalation: The organoboronic acid, activated by a base, then undergoes transmetalation with the palladium(II) complex. In this step, the organic group from the boronic acid replaces the tosylate group on the palladium center.[7][8]

-

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired gem-difluorovinyl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of gem-difluorovinyl compounds. These motifs are of particular interest in drug discovery as the difluoromethylene group can act as a bioisostere for a carbonyl group, potentially improving metabolic stability and altering electronic properties.[9][10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:

-

Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Addition of Reagents: Add a solution of this compound (1.0 eq) in a suitable solvent system, such as a mixture of toluene and water (4:1).

-

Degassing: Seal the Schlenk tube and remove it from the glovebox. Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorovinylarene.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific, publicly available NMR spectra for this compound were not found in the conducted searches, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The proton on the vinyl group is expected to appear as a triplet of doublets due to coupling with the two fluorine atoms and the trans- and cis- couplings to the other vinyl proton (if present, though in this case it is a terminal alkene). The aromatic protons of the tosyl group will appear in the aromatic region (around 7-8 ppm). The methyl group of the tosylate will be a singlet around 2.4 ppm.

-

¹³C NMR: The carbon atom of the CF₂ group will show a triplet due to one-bond coupling with the two fluorine atoms. The other vinyl carbon will also show coupling to the fluorine atoms. The aromatic carbons of the tosyl group will appear in the aromatic region (around 120-150 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for monitoring the progress of reactions involving this compound and for characterizing the resulting products.[11]

Suggested GC-MS Protocol:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent such as ethyl acetate or dichloromethane.

-

GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Safety and Handling

Based on the available safety data for this compound and related sulfonate esters, appropriate safety precautions should be taken when handling this compound.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Biological Activity and Toxicological Information

Extensive searches of the scientific literature did not yield any specific studies on the biological activity or detailed toxicological profile of this compound. Its primary application is as a reagent in organic synthesis, and it is not intended for direct biological or pharmaceutical use. As with any chemical reagent, exposure should be minimized. Some sulfonate esters are known to have toxic properties, and therefore, this compound should be handled with care, assuming it may have potential hazards until proven otherwise.[12][13]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the gem-difluorovinyl moiety into organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a powerful tool for the synthesis of complex fluorinated compounds. While information on its biological activity is lacking, its importance in synthetic chemistry, especially in the context of drug discovery and materials science, is well-established. Researchers using this compound should adhere to strict safety protocols and utilize appropriate analytical techniques to ensure the desired synthetic outcomes.

References

- 2,2-DIFLUOROETHENYL 4-METHYLBENZENE-1-SULFON

- Direct vinylation and difluorovinylation of arylboronic acids using vinyl- and 2,2-difluorovinyl tosylates via the Suzuki-Miyaura cross coupling. PubMed. (2008, May 2).

- Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10).

- Suzuki Coupling. Organic Chemistry Portal. (n.d.).

- Suzuki reaction. Wikipedia. (n.d.).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. (n.d.).

- Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters. CAMEO Chemicals | NOAA. (n.d.).

- Supporting Information Defluoroalkylation of gem-Difluoroalkenes with Alcohols via C–F/C–H Coupling. DOI. (n.d.).

- Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. (2016, August 11).

- This compound - CAS:185739-14-4. Sunway Pharm Ltd. (n.d.).

- (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.

- Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. NIH. (n.d.).

- Palladium-catalyzed regioselective and enantioselective acylation of aryl C-H bonds and nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates with arylboronic acids for modular synthesis of gem-difluoroalkenes. PolyU Electronic Theses. (n.d.).

- Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis. PubMed. (2023, January 2).

- 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.

- Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling.

- (PDF) Palladium‐Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis.

- (Z)-2,2-DIFLUORO-14-NONADECEN-1-OL - Optional[13C NMR] - Chemical Shifts. (n.d.).

- A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. the University of Groningen research portal. (n.d.).

- Photoinduced rearrangement of vinyl tosylates to β-ketosulfones. RSC Publishing. (n.d.).

- Toxicity and ecotoxicity of sulfonic acids: Structure-activity relationship. Semantic Scholar. (1994, June 1).

- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).

- Approximate 1H and 13C NMR Shifts. Scribd. (n.d.).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. (n.d.).

- Suzuki Coupling. Organic Chemistry Portal. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

- 2,2-DIFLUOROETHYL P-TOLUENESULFON

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of the Production of 2,2,2-[18F]trifluoroethyl Tosylate for use as a Prosthetic Group | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PolyU Electronic Theses: Palladium-catalyzed regioselective and enantioselective acylation of aryl C-H bonds and nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates with arylboronic acids for modular synthesis of gem-difluoroalkenes [theses.lib.polyu.edu.hk]

- 11. research.rug.nl [research.rug.nl]

- 12. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Toxicity and ecotoxicity of sulfonic acids: Structure-activity relationship | Semantic Scholar [semanticscholar.org]

Unlocking Fluorine's Power: A Theoretical Guide to the Reactivity of Difluoroalkenes

Abstract

Difluoroalkenes have emerged as indispensable building blocks in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Their unique electronic properties, stemming from the presence of two fluorine atoms on a double bond, impart a distinct reactivity profile that is both synthetically valuable and mechanistically intriguing. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings of difluoroalkene reactivity. We will delve into the electronic structure that governs their behavior, dissect various reaction manifolds through the lens of computational chemistry, and offer practical, field-proven insights for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental observations, this guide aims to empower scientists to rationally design and optimize reactions involving this versatile class of molecules.

The Dichotomous Nature of the Difluoroalkene Double Bond: An Electronic Perspective

The reactivity of a difluoroalkene is a fascinating interplay of opposing electronic effects. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (σ-withdrawal), rendering the difluorinated carbon (Cα) electrophilic and susceptible to attack by nucleophiles.[1][2] Conversely, through-space negative hyperconjugation from the C-F σ* orbitals can lead to an increase in electron density at the non-fluorinated carbon (Cβ), making it nucleophilic.[2] This electronic dichotomy is the cornerstone of their diverse reactivity.[2][3]

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in quantifying this electronic landscape. Calculated electrostatic potential maps and partial atomic charges consistently show a significant polarization of the double bond.[2] This inherent electronic bias dictates the regioselectivity of a wide array of transformations.

Navigating the Reaction Channels: A Theoretical Toolkit

Modern computational chemistry provides a powerful arsenal for dissecting the intricate reaction mechanisms of difluoroalkenes. By modeling reaction pathways, we can gain invaluable insights into transition states, activation barriers, and reaction thermodynamics, thereby predicting and explaining experimental outcomes.

Computational Protocol for Mechanistic Elucidation

A robust computational workflow is crucial for obtaining reliable theoretical data. The following protocol represents a validated approach for studying difluoroalkene reactions:

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory, commonly a hybrid DFT functional like B3LYP or M06-2X, with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should possess exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactant and product.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set and a more sophisticated theoretical method.

-

Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Caption: A typical computational workflow for studying reaction mechanisms.

The Challenge and Opportunity of Nucleophilic Additions

The electrophilic nature of the difluorinated carbon makes gem-difluoroalkenes prime candidates for nucleophilic addition reactions.[1][2] However, a common and often undesired side reaction is the subsequent β-elimination of a fluoride ion from the resulting carbanionic intermediate, leading to the formation of a monofluoroalkene.[1][4]

Taming β-Fluoride Elimination: Fluorine-Retentive Strategies

Theoretical studies have been pivotal in devising "fluorine-retentive" strategies that circumvent β-fluoride elimination.[2][5] These strategies often rely on:

-

Rapid Quenching of the Anionic Intermediate: By introducing a proton source or an electrophile that can trap the carbanion faster than fluoride elimination occurs.[2]

-

Concerted Mechanisms: Designing reactions that proceed through a concerted pathway, avoiding the formation of a discrete carbanionic intermediate.

-

Substrate Control: Utilizing substrates where the anionic intermediate is stabilized by resonance, thus disfavoring fluoride elimination.[2]

Computational modeling can predict the relative activation barriers for fluoride elimination versus the desired reaction pathway, guiding the rational design of reaction conditions and substrates.

Shaping Molecules through Cycloaddition Reactions

Difluoroalkenes are excellent partners in cycloaddition reactions, providing access to a diverse range of fluorinated cyclic and heterocyclic scaffolds.[6][7] Theoretical studies are particularly valuable in predicting the stereochemical outcome of these reactions.

Predicting Stereoselectivity in Diels-Alder Reactions

The Diels-Alder reaction of a difluoroalkene with a diene can lead to the formation of endo and exo products. The stereoselectivity is governed by the relative energies of the corresponding transition states. Computational analysis of these transition states, considering both steric and electronic factors (such as secondary orbital interactions), can accurately predict the major product.[8]